molecular formula C9H13F6N3O4S2 B068468 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 174899-90-2

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No. B068468
CAS RN: 174899-90-2
M. Wt: 405.3 g/mol
InChI Key: XDJYSDBSJWNTQT-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is a class of electrolytic materials that can be used in the fabrication of lithium-ion batteries . It is also an ionic liquid that assists in the transdermal delivery of sparingly soluble drugs .


Synthesis Analysis

The synthesis of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide involves an anion-exchange reaction. This reaction occurs when a LiTFSI solution is added slowly to an EMI?Cl- solution, causing the mixture to precipitate. The reaction mixture is then stirred at room temperature for 48 hours .


Molecular Structure Analysis

The molecular formula of 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is C9H13F6N3O4S2, and its molecular weight is 405.33 . Detailed analysis of molecular interactions and conformational states of this compound has been conducted via ab initio methods at the density functional theory (DFT) .


Chemical Reactions Analysis

The chemical reactions involving 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide are complex and involve multifold interactions. These interactions are currently being studied for applications in next-generation low-power electronics and optoelectronic devices .


Physical And Chemical Properties Analysis

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is a liquid at 20°C. It has a refractive index of 1.43 and a specific gravity of 1.50 .

Scientific Research Applications

Electrolytes in Lithium/Sodium Ion Batteries

This compound exhibits unique properties such as non-volatility, high thermal stability, and high ionic conductivity . These properties make it suitable for use as electrolytes in lithium/sodium ion batteries .

Dye-Sensitized Solar Cells

The high ionic conductivity of this compound also finds applications in dye-sensitized solar cells . The compound helps in the efficient transfer of ions, which is crucial for the functioning of these solar cells .

Synthesis of Zinc Oxide (ZnO) Nanoparticles

This compound can be used as a green solvent for the synthesis of zinc oxide (ZnO) nanoparticles under microwave conditions . The use of this compound as a solvent can lead to more environmentally friendly synthesis methods .

High CO2 Solubility Reactions

The compound is useful in reactions which need a solvent with high CO2 solubility . This can be particularly useful in reactions involving the capture or utilization of CO2 .

Electroanalytical Chemistry

The compound can be used in electroanalytical chemistry . Its unique properties can help in the accurate analysis of various chemical compounds .

Electrochemical Preparation

The compound can also be used in electrochemical preparation . This involves the use of electrochemical methods to synthesize or modify chemical compounds .

Supercapacitors

The compound can be used in supercapacitors . Supercapacitors are energy storage devices that can store and release energy at a much faster rate than batteries . The unique properties of this compound can enhance the performance of these devices .

Safety And Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1. It can cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection, and seeking medical advice if skin or eye irritation persists .

Future Directions

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide is currently targeted for applications in next-generation low-power electronics and optoelectronic devices . It is also being studied for use in lithium-ion battery electrolytes .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-ethyl-2,3-dimethylimidazol-3-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2.C2F6NO4S2/c1-4-9-6-5-8(3)7(9)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-6H,4H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYSDBSJWNTQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5049235
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

CAS RN

174899-90-2
Record name 1-Ethyl-2,3-dimethylimidazolium bis(trifluoromethylsulfonyl)imide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5049235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of EMMIM TFSI influence its performance as an electrolyte component?

A1: The research focuses on how EMMIM TFSI molecules arrange themselves at a gold electrode interface under an applied voltage []. The study reveals that EMMIM TFSI exhibits long-range, correlated ionic reconfigurations near the electrode surface. This behavior is influenced by factors like temperature and film thickness, which impact ionic mobility and lead to different out-of-plane ordering configurations []. Understanding these structural rearrangements is crucial as they directly impact charge transport efficiency at the electrode interface, a key aspect of electrolyte performance [].

Q2: What are the limitations of using EMMIM TFSI in practical electrolyte applications based on the current research?

A2: The study highlights that EMMIM TFSI's ionic mobility and film formation are significantly influenced by temperature and film thickness []. For instance, a critical transition in ion mobility is observed in films thicker than three monolayers []. This dependence on external factors like temperature and film thickness could pose challenges in designing electrolytes with consistent and predictable performance across different operational conditions. Further research is needed to explore strategies to mitigate these limitations, such as modifying the chemical structure of EMMIM TFSI or using additives to enhance its stability and performance across a wider range of conditions.

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